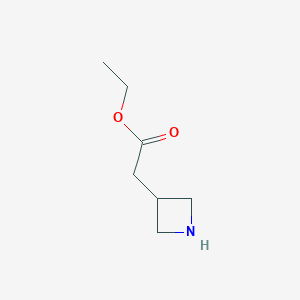
Ethyl 2-(azetidin-3-yl)acetate
Cat. No. B8788311
M. Wt: 143.18 g/mol
InChI Key: SWLOGUOQYIIALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06291457B1
Procedure details


To a solution of (1-benzhydrylazetidin-3-ylidene)-acetic acid ethyl ester (5.0 g, 16 mmol) in ethanol (200 mL) was added palladium hydroxide on carbon (1.5 g). This mixture was vigorously shaken under a 50 psi hydrogen atmosphere for 24 hrs, then filtered and concentrated to give an oil, used without additional purification.
Quantity
5 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:23])[CH:5]=[C:6]1[CH2:9][N:8](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:7]1)[CH3:2].[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[CH2:1]([O:3][C:4](=[O:23])[CH2:5][CH:6]1[CH2:9][NH:8][CH2:7]1)[CH3:2] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used without additional purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(CC1CNC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
